(S)-2-phenyl-succinicacid4-benzylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (S)-2-Phenyl-succinic acid 4-benzyl ester involves several steps. One common method includes the esterification of (S)-2-Phenyl-succinic acid with benzyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
(S)-2-Phenyl-succinic acid 4-benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
(S)-2-Phenyl-succinic acid 4-benzyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-succinic acid 4-benzyl ester involves its interaction with specific molecular targets. In biochemical studies, it acts as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (S)-2-Phenyl-succinic acid and benzyl alcohol. This hydrolysis reaction is facilitated by esterases, which are enzymes that specifically target ester bonds .
Comparison with Similar Compounds
(S)-2-Phenyl-succinic acid 4-benzyl ester can be compared with similar compounds such as:
(S)-2-Phenyl-succinic acid methyl ester: This compound has a similar structure but with a methyl group instead of a benzyl group. It exhibits different reactivity and solubility properties.
(S)-2-Phenyl-succinic acid ethyl ester: Similar to the methyl ester, this compound has an ethyl group and shows variations in its chemical behavior and applications.
The uniqueness of (S)-2-Phenyl-succinic acid 4-benzyl ester lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
4-oxo-2-phenyl-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(21-12-13-7-3-1-4-8-13)11-15(17(19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEWWKJHVFJWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.